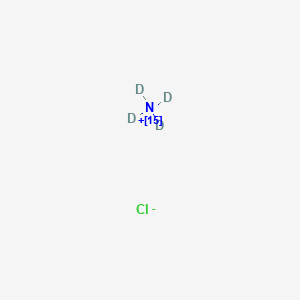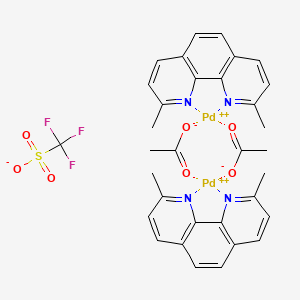
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate is a coordination compound that combines the ligand 2,9-dimethyl-1,10-phenanthroline with palladium(2+) ions, trifluoromethanesulfonate, and diacetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-dimethyl-1,10-phenanthroline involves the reduction of ketones, typically using reagents such as sodium borohydride . The palladium(2+) complex can be prepared by reacting palladium salts with 2,9-dimethyl-1,10-phenanthroline in the presence of trifluoromethanesulfonate and diacetate under controlled conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.
Reduction: Reduction reactions can also occur, particularly in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the ligands around the palladium center can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of palladium complexes with different ligands .
Scientific Research Applications
2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate has several scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and other biological systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism by which 2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate exerts its effects involves the coordination of the palladium center with the ligands. This coordination facilitates various catalytic processes, including the activation of substrates and the stabilization of reaction intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: A ligand used in various coordination complexes.
Palladium(2+) complexes: Other palladium complexes with different ligands, such as phosphines or nitrogen-based ligands.
Trifluoromethanesulfonate complexes: Complexes with trifluoromethanesulfonate as a ligand, used in similar catalytic applications.
Uniqueness
The uniqueness of 2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate lies in its combination of ligands, which provides specific catalytic properties and stability. This makes it particularly effective in certain catalytic processes and applications in materials science .
Properties
CAS No. |
959698-20-5 |
|---|---|
Molecular Formula |
C33H30F3N4O7Pd2S+ |
Molecular Weight |
896.5 g/mol |
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.CHF3O3S.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;2-1(3,4)8(5,6)7;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);(H,5,6,7);;/q;;;;;2*+2/p-3 |
InChI Key |
UNVWLTXHMLHDGC-UHFFFAOYSA-K |
SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2] |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


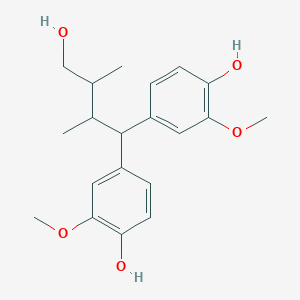
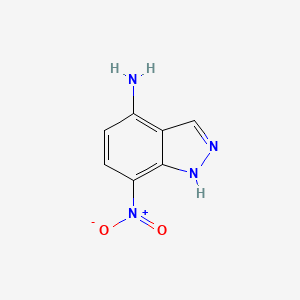
![4-[(2-acetylphenyl)carbamoyl]butanoicacid](/img/structure/B6596483.png)
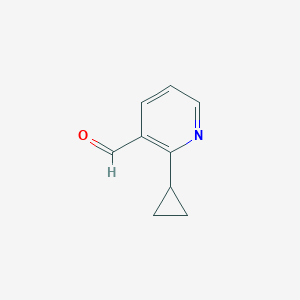
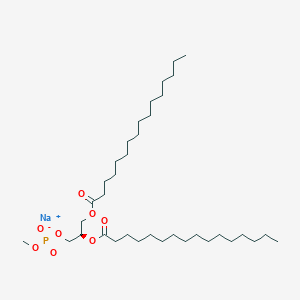
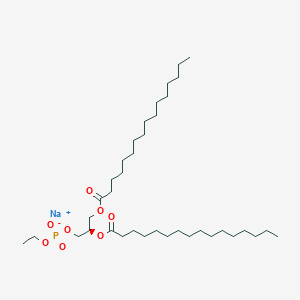
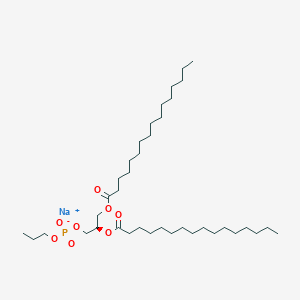
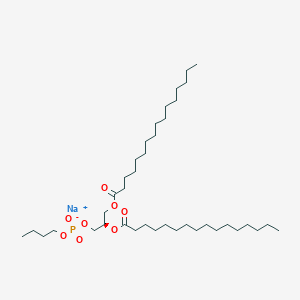
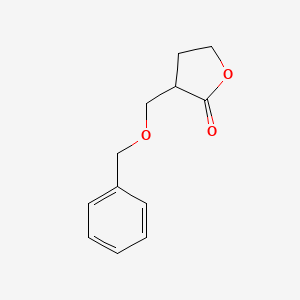
![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)
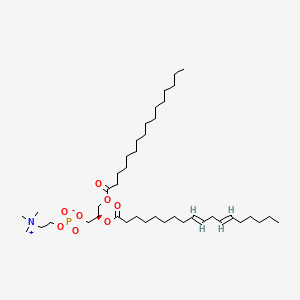
![2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate](/img/structure/B6596551.png)
